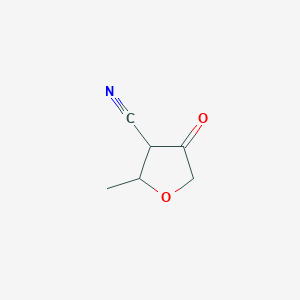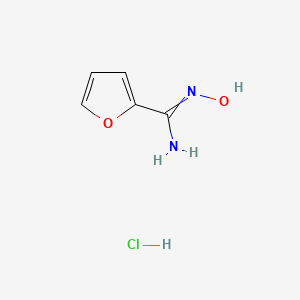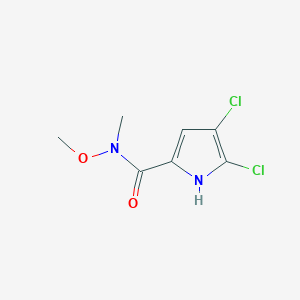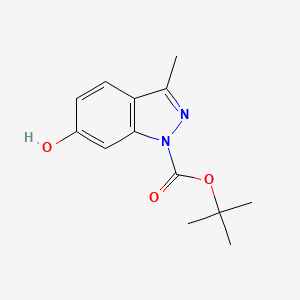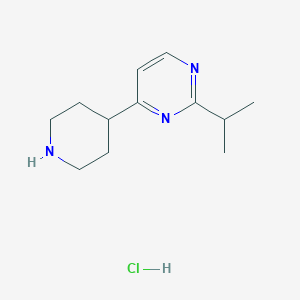
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-4-yl)pyrimidine
- 2-(Propan-2-yl)pyrimidine
- 4-(Piperidin-4-yl)-2-methylpyrimidine
Uniqueness
4-(Piperidin-4-yl)-2-(propan-2-yl)pyrimidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of piperidine and pyrimidine moieties makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C12H20ClN3 |
|---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
4-piperidin-4-yl-2-propan-2-ylpyrimidine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c1-9(2)12-14-8-5-11(15-12)10-3-6-13-7-4-10;/h5,8-10,13H,3-4,6-7H2,1-2H3;1H |
InChI Key |
CBDJDKZFNNQGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4S)-N-benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B11718871.png)
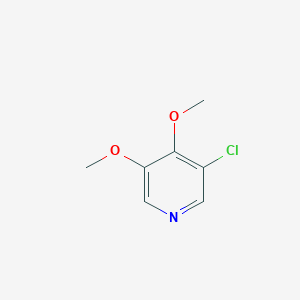

![(1R,5R)-1-phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B11718890.png)
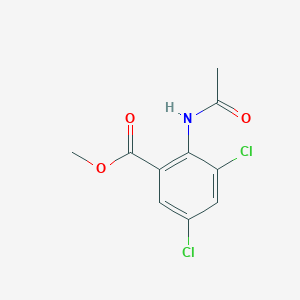
![5-Ethyl-2(3H)-benzo[D]oxazolethione](/img/structure/B11718899.png)
![6-Bromo-5,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11718908.png)

